molecular formula C26H24F3N3O B2800248 (E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 925548-26-1

(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No. B2800248
CAS RN: 925548-26-1
M. Wt: 451.493
InChI Key: CUGAHDHPOKAMFM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyano group (-CN), a pyrrole ring (a five-membered aromatic ring containing nitrogen), a trifluoromethyl group (-CF3), and an amide group (CONH2). The presence of these groups suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the pyrrole ring. The electron-withdrawing nature of the cyano, trifluoromethyl, and amide groups could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing groups (cyano, trifluoromethyl, and amide). These groups could make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar cyano, trifluoromethyl, and amide groups could increase the compound’s solubility in polar solvents .

Future Directions

Compounds with similar structures are often used in the development of new pharmaceuticals and agrochemicals. Therefore, this compound could potentially be of interest in these areas .

properties

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N3O/c1-15-9-16(2)24(17(3)10-15)31-25(33)21(14-30)12-20-11-18(4)32(19(20)5)23-8-6-7-22(13-23)26(27,28)29/h6-13H,1-5H3,(H,31,33)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGAHDHPOKAMFM-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3)C(F)(F)F)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=CC(=C3)C(F)(F)F)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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